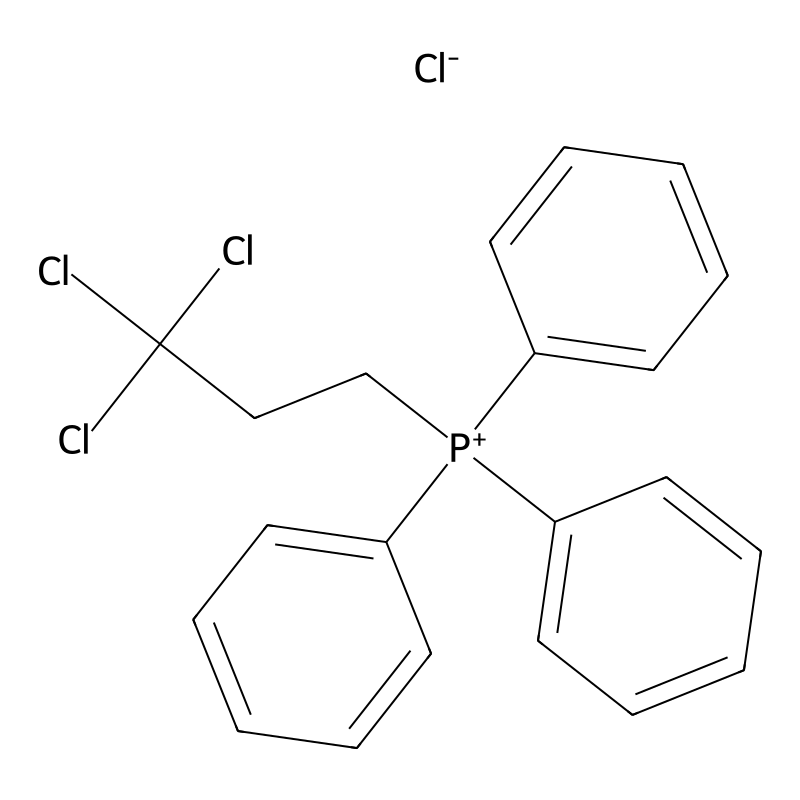(3,3,3-Trichloropropyl)triphenylphosphonium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Wittig Reaction with (3,3,3-Trichloropropyl)triphenylphosphonium Chloride
The Wittig reaction is a powerful tool for forming carbon-carbon double bonds (alkenes) . (3,3,3-Trichloropropyl)triphenylphosphonium chloride serves as a precursor to a key intermediate in this reaction, (3,3,3-trichloropropyl)-1-triphenylphosphorane. This phosphorane is generated by deprotonation of the chloride using a strong base .
The phosphorane intermediate reacts with carbonyl compounds (aldehydes and ketones) to form a new alkene and triphenylphosphine oxide byproduct . The advantage of using (3,3,3-Trichloropropyl)triphenylphosphonium chloride is the introduction of a trichloromethyl group (CCl3) onto the resulting alkene. This functionality can be useful for further synthetic manipulations.
An Example: Synthesis of DL-histrionicotoxin
One example of the application of (3,3,3-Trichloropropyl)triphenylphosphonium chloride in research is the synthesis of DL-histrionicotoxin . Histrionicotoxin is a naturally occurring toxin found in some mushrooms. The reported synthesis involves a nine-step process, where the Wittig reaction using (3,3,3-Trichloropropyl)triphenylphosphonium chloride serves as a key step for introducing the desired functionality into the molecule.
(3,3,3-Trichloropropyl)triphenylphosphonium chloride is a quaternary ammonium compound with the molecular formula C21H19Cl4P. It features a triphenylphosphonium cation and a trichloropropyl group, which contributes to its unique properties. The compound is characterized by its high molecular weight of 444.16 g/mol and is known for its stability and reactivity in various
- Deprotonation: When deprotonated, (3,3,3-trichloropropyl)triphenylphosphonium chloride generates 3,3,3-trichloropropyl-1-triphenylphosphorane. This phosphorane can react with aldehydes to produce trichloromethylated (Z)-olefins .
- Synthesis of Enynes: It serves as a reagent in the synthesis of (Z)-1,3-enynes through its reaction with various substrates .
- Electrophilic Reactions: The presence of multiple chlorine atoms enhances its ability to act as an electrophile in nucleophilic substitution reactions.
Several methods exist for synthesizing (3,3,3-trichloropropyl)triphenylphosphonium chloride:
- From Triphenylphosphine: The compound can be synthesized by reacting triphenylphosphine with 2-chloroethanol and trichloroacetic acid. This method is noted for its efficiency and yields .
- Reactions with Organic Halides: Another common approach involves the reaction of triphenylphosphine with functionalized organic halides or alcohols under specific conditions to form various phosphonium salts.
(3,3,3-Trichloropropyl)triphenylphosphonium chloride finds applications primarily in organic synthesis due to its reactivity:
- Organic Synthesis: It is widely used as a reagent for synthesizing complex organic molecules, particularly in the formation of enynes and olefins.
- Pharmaceutical Chemistry: Its ability to facilitate specific chemical transformations makes it valuable in drug development processes.
Interaction studies involving (3,3,3-trichloropropyl)triphenylphosphonium chloride often focus on its reactivity with biological molecules or other chemical species. Research indicates that:
- Reactivity with Nucleophiles: The compound can interact with nucleophiles due to the electrophilic nature of the trichloropropyl group.
- Potential Drug Delivery Systems: Its structural properties allow it to be explored as a vector for delivering therapeutic agents into cells.
Similar Compounds
Several compounds share structural similarities with (3,3,3-trichloropropyl)triphenylphosphonium chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Triphenylphosphonium bromide | C18H18BrP | Bromide instead of chloride; used in similar reactions. |
| 1-Hexadecyltriphenylphosphonium bromide | C27H46BrP | Longer alkyl chain; enhances lipophilicity and membrane permeability. |
| 1-Octadecyltriphenylphosphonium bromide | C30H51BrP | Similar to hexadecyl derivative but with an even longer chain. |
These compounds are unique due to variations in their alkyl or halogen substituents, which influence their chemical behavior and applications.








